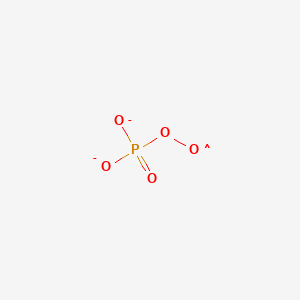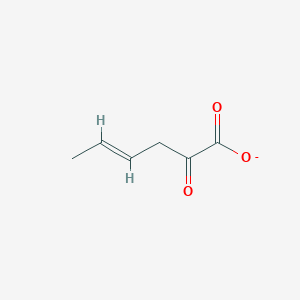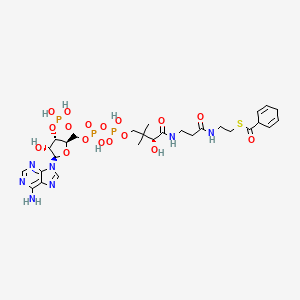
CID 9605258
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(dioxido)trioxidophosphate(.2-) is an inorganic radical anion, a phosphorus oxoanion and a divalent inorganic anion. It is a conjugate base of a (dioxido)hydroxidodioxidophosphate(.1-).
Applications De Recherche Scientifique
Chemically Induced Dimerization (CID) in Biological Systems
Reversible and Spatiotemporal Control of Protein Function in Cells
CID has been instrumental in studying biological processes, enabling control over protein function with precision and spatiotemporal resolution. It has been particularly useful in dissecting signal transductions and extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation
CID techniques have facilitated the development of proteolysis-targeting chimera-based scalable CID platforms for inducible gene regulation and editing. These advancements provide versatile tools for gene expression control and transient genome manipulation (Ma et al., 2023).
CID in Cellular Signaling and Transport
Photocaged-Photocleavable CID
A novel chemical inducer for CID allows rapid activation and deactivation using light, enhancing control of processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Insights into Cell Biology Problems
CID has resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. It has helped to partly explain the signaling paradox in cells (DeRose, Miyamoto, & Inoue, 2013).
Applications in Agriculture and Environmental Science
- Water Use Efficiency in Barley: CID, specifically carbon isotope discrimination, has been used as a selection criterion in barley breeding for improving water use efficiency and productivity under varying environmental conditions (Anyia et al., 2007).
CID in Methodological Advances
- Methodological Challenges in Developmental Research: CID has been part of the evaluation in developmental research, highlighting the need for matching research design with research goals. This includes incorporating techniques like machine learning and directed acyclical graphs (Hamaker, Mulder, & van IJzendoorn, 2020).
Chemically Inducible Trimerization
- Chemically Inducible Heterotrimerization System: The advancement of CID to trimerization expands the ability to manipulate protein interactions in live cells, offering new avenues for cell biology and synthetic biology applications (Wu et al., 2020).
Propriétés
Formule moléculaire |
O5P-2 |
|---|---|
Poids moléculaire |
110.97 g/mol |
InChI |
InChI=1S/H2O5P/c1-5-6(2,3)4/h(H2,2,3,4)/p-2 |
Clé InChI |
AIZYCSWYKJZWGJ-UHFFFAOYSA-L |
SMILES canonique |
[O-]P(=O)([O-])O[O] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)








